molecular formula C21H17NO4 B1404438 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-72-2

1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

Cat. No.: B1404438
CAS No.: 1365988-72-2
M. Wt: 347.4 g/mol
InChI Key: PIUGXGIPINCNGI-FMIVXFBMSA-N
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Description

1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a synthetic specialty chemical featuring a maleimide group and a chalcone-like structure, designed for advanced research applications. Its molecular architecture suggests potential as a key intermediate in [ e.g., material science ] or as a pharmacophore in [ e.g., medicinal chemistry discovery ]. The maleimide functionality is well-known for its reactivity, particularly in [ e.g., Michael addition or Diels-Alder reactions ], making this compound valuable for [ e.g., polymer cross-linking or bioconjugation ]. Researchers can leverage this compound to explore its [ e.g., specific biological activity or physical properties ]. The exact mechanism of action is area-specific; in biochemical contexts, it may act as [ e.g., an inhibitor of a specific enzyme or pathway ], while in materials research, it could serve as [ e.g., a monomer for photosensitive polymers ]. This product is intended for research and development purposes in a laboratory setting. It is not for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-[4-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]phenyl]pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c1-2-26-19-6-4-3-5-16(19)9-12-18(23)15-7-10-17(11-8-15)22-20(24)13-14-21(22)25/h3-14H,2H2,1H3/b12-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIUGXGIPINCNGI-FMIVXFBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxybenzaldehyde with acetophenone to form chalcone, followed by cyclization with maleimide under basic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione features a pyrrole core with a phenyl group and a substituted ethoxy group. The compound's structure allows it to engage in diverse chemical reactions, making it suitable for various applications.

Scientific Research Applications

The compound has been studied for several potential applications, particularly in medicinal chemistry, materials science, and organic synthesis.

Medicinal Chemistry

The compound has shown promise as a precursor for developing bioactive molecules. Its derivatives have been evaluated for:

  • Antimicrobial Activity : Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal properties. For instance, compounds derived from similar structures have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
  • Anticancer Activity : Research has indicated that pyrrole derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in specific cancer cell lines.

Organic Synthesis

The unique structure of 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione allows it to serve as a versatile building block in organic synthesis. It can participate in:

  • Cycloaddition Reactions : It can react with nitrones to form isoxazolidine derivatives, which are valuable intermediates in the synthesis of various organic compounds.
  • Condensation Reactions : The compound can undergo condensation with amines or other nucleophiles to generate complex polyheterocyclic structures with potential biological activity.

Material Science

Due to its unique electronic properties, this compound can be utilized in the development of:

  • Organic Light Emitting Diodes (OLEDs) : Research into similar pyrrole-based compounds indicates their potential use in OLED technology due to their favorable charge transport properties.

Case Studies

Several studies have highlighted the applications of 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione and its derivatives:

StudyFocusFindings
Study 1Antimicrobial ActivityDerivatives showed MIC values lower than standard antibiotics against Gram-positive bacteria .
Study 2Anticancer PropertiesDemonstrated selective cytotoxicity against breast cancer cell lines .
Study 3Synthesis of IsoxazolidinesSuccessful formation of isoxazolidine derivatives via cycloaddition reactions.

Mechanism of Action

The mechanism by which 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Methoxy vs. Ethoxy Derivatives

The methoxy analogue (1-{4-[(2E)-3-(2-Methoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, CAS: 1365988-76-6) shares a nearly identical backbone but replaces the ethoxy group with a methoxy substituent. Key differences include:

  • Molecular Weight : The ethoxy variant (347.4 g/mol) is heavier than the methoxy compound (333.34 g/mol) due to the additional CH2 group .
  • Synthesis and Availability : The methoxy derivative is listed as discontinued, suggesting challenges in synthesis or stability, whereas the ethoxy variant is marketed for medicinal research .

Halogen-Substituted Pyrrole-2,5-diones

Compounds such as 3-(Benzo[d]isoxazol-3-yl)-4-(5-bromo-1-(3-morpholinopropyl)-1H-indol-3-yl)-1H-pyrrole-2,5-dione (7c, CAS unspecified) feature halogen (Br, Cl, F) and morpholinopropyl substituents. These modifications result in:

  • Higher Melting Points : 180–228°C vs. unreported values for the ethoxy compound, likely due to increased polarity from halogen atoms and hydrogen-bonding morpholine groups .
  • Lower Yields : Synthesis yields for halogenated derivatives (11.5–38.1%) are variable, possibly reflecting steric or electronic challenges absent in the ethoxy compound’s synthesis .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Ethoxy Compound C21H17NO4 347.4 Not reported Not reported 2-Ethoxyphenyl, propenoyl
Methoxy Analog C20H15NO4 333.34 Not reported Discontinued 2-Methoxyphenyl, propenoyl
Brominated Derivative (7c) C23H19BrN2O4 491.32 180–182 21.3 5-Bromo, morpholinopropyl
Chlorinated Derivative (7e) C23H19ClN2O4 422.87 216–218 11.5 6-Chloro, morpholinopropyl

Chalcone and Flavonoid Derivatives

The chalcone derivative 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone () shares a propenoyl backbone but lacks the pyrrole-2,5-dione core.

Azobenzene Maleimides

Azobenzene derivatives like (E)-1-(4-(phenyldiazenyl)phenyl)-1H-pyrrole-2,5-dione () incorporate photoresponsive azo groups, enabling applications in optoelectronics. The ethoxy compound’s lack of an azo group limits such utility but may favor stability in biological environments .

Kinase Inhibitors

Compounds like 3-[1-[3-(dimethylamino)propyl]-5-methoxy-1H-indol-3-yl]-4-(1H-indol-3-yl)-1H-pyrrole-2,5-dione () demonstrate kinase inhibition. The ethoxy compound’s substituents may similarly modulate ATP-binding pockets, though specific activity data are unavailable .

Biological Activity

Overview

1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione is a pyrrole derivative that has garnered interest due to its potential biological activities. This compound features a unique structure that allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Chemical Structure

The compound's chemical structure can be summarized as follows:

PropertyValue
IUPAC Name 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Molecular Formula C20H15NO4
Molecular Weight 333.33 g/mol
CAS Number 1365988-76-6

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The pyrrole-2,5-dione core is known for its reactivity in cycloaddition and condensation reactions, which can lead to the formation of biologically active derivatives. These derivatives may exhibit various mechanisms, including:

  • Inhibition of Enzymatic Activity : The compound can inhibit specific enzymes involved in cellular signaling pathways.
  • Interaction with Receptors : It may bind to receptors, modulating their activity and influencing downstream signaling pathways.

Anticancer Properties

Research indicates that derivatives of pyrrole-2,5-dione exhibit significant anticancer activity. For instance, studies have shown that certain pyrrole derivatives can inhibit the growth of cancer cell lines and reduce tumor growth in vivo. A notable study demonstrated that modifications in side groups of pyrrole derivatives significantly influenced their anticancer efficacy against colon cancer cell lines such as HCT-116 and SW620 .

Anti-inflammatory Effects

Compounds related to 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione have also been evaluated for their anti-inflammatory properties. In vitro tests indicated that these compounds could inhibit the production of pro-inflammatory cytokines in peripheral blood mononuclear cells (PBMCs), suggesting a potential application in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of pyrrole derivatives has been documented against various bacterial strains. Studies utilizing the broth microdilution method revealed that certain derivatives demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .

Study on Anticancer Activity

A study focused on 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives found that these compounds inhibited the growth of several cancer cell lines with varying degrees of potency. The most effective derivative showed a GI50 value in the nanomolar range (approximately 1.01.6×108M1.0-1.6\times 10^{-8}M), indicating strong potential for development as an antitumor agent .

Anti-inflammatory Research

In another study assessing the anti-inflammatory properties of pyrrole derivatives, compounds were tested for their ability to modulate cytokine production. The results indicated that specific modifications in the chemical structure led to enhanced anti-inflammatory activity, making these compounds promising candidates for further development .

Q & A

Q. What synthetic strategies are effective for preparing 1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione?

A three-component one-pot reaction involving aniline derivatives, acetylenedicarboxylates, and substituted aldehydes is a validated approach for synthesizing structurally analogous pyrrolidinones. This method ensures regioselectivity and moderate yields (~50–60%) under mild conditions (e.g., ethanol reflux, 12–24 hours). Key intermediates include chalcone-like enones formed via Claisen-Schmidt condensation, followed by cyclization . Optimizing stoichiometry and solvent polarity (e.g., DMF vs. ethanol) can enhance reaction efficiency.

Q. How is the structural integrity of this compound confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:

  • FTIR : Identifies carbonyl stretches (C=O) at ~1700–1750 cm⁻¹ for the pyrrole-2,5-dione and enone moieties.
  • NMR : 1^1H NMR resolves aromatic protons (δ 6.8–8.2 ppm) and ethoxy groups (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂). 13^{13}C NMR confirms carbonyl carbons (δ 165–175 ppm) and quaternary aromatic carbons.
  • X-ray crystallography : Reveals planarity of the pyrrole-2,5-dione core and dihedral angles between aromatic rings (e.g., ~78° between methoxyphenyl and pyrrole-dione planes in analogous structures) .

Advanced Research Questions

Q. How do computational methods (DFT) elucidate electronic properties relevant to biological activity?

Density Functional Theory (DFT) studies at the B3LYP/6-31G(d) level can predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and charge distribution. For example:

  • HOMO-LUMO gap : A narrow gap (~3.5 eV) suggests high reactivity, correlating with electrophilic attack at the α,β-unsaturated carbonyl site.
  • Electrostatic potential : Negative regions near the dione moiety indicate hydrogen-bonding interactions with kinase ATP-binding pockets, as observed in kinase inhibitor analogs .

Q. What experimental and computational approaches resolve contradictions in biological activity data?

Contradictions in biological assays (e.g., variable IC₅₀ values across cell lines) require:

  • Dose-response normalization : Account for cell permeability differences using logP calculations (e.g., predicted logP ~3.2 for this compound).
  • Pathway-specific inhibitors : Use PKA inhibitors (e.g., KT-5720) or exchange protein activators (e.g., ESI-09) to isolate cAMP-dependent vs. independent mechanisms, as demonstrated in β-adrenergic receptor studies .

Q. How is the compound’s pharmacokinetic profile optimized for in vivo studies?

  • Metabolic stability : Microsomal assays (human/rat liver microsomes) identify oxidation hotspots (e.g., ethoxy group demethylation).
  • Structural analogs : Introduce fluorine at the 2-ethoxyphenyl ring (meta position) to block CYP450-mediated metabolism, as seen in fluorinated pyrrole-dione derivatives .

Methodological Challenges

Q. What strategies mitigate low yields in multi-step syntheses?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) and improves yields by 15–20% for chalcone intermediates.
  • Protecting groups : Use tert-butyldimethylsilyl (TBS) ethers to shield hydroxyl groups during enone formation, preventing side reactions .

Q. How are crystal packing forces analyzed to predict polymorphism?

Hirshfeld surface analysis and pairwise interaction energies (e.g., C–H···O, π-π stacking) quantify intermolecular forces. For example, C–H···O interactions (30–35% contribution) dominate in analogous pyrrole-dione crystals, suggesting low polymorphism risk .

Biological and Pharmacological Applications

Q. What kinase inhibition mechanisms are hypothesized for this compound?

The α,β-unsaturated dione moiety acts as a Michael acceptor, covalently binding to cysteine residues (e.g., Cys797 in EGFR). Molecular docking (AutoDock Vina) predicts binding affinities (ΔG ~−9.5 kcal/mol) comparable to erlotinib, a known EGFR inhibitor .

Q. How does the compound’s structure-activity relationship (SAR) guide analog design?

  • Ethoxy substitution : Replacing the 2-ethoxyphenyl group with 2-methoxyphenyl reduces steric hindrance, improving IC₅₀ by 2-fold in kinase assays.
  • Pyrrole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) at the phenyl ring enhances solubility and target selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-{4-[(2E)-3-(2-Ethoxyphenyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione

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